3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Overview
Description
“3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine”, also known as CPI-0610, is a compound with the molecular formula C11H16N4 and a molecular weight of 204.27 g/mol. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
Imidazole, the core structure in “this compound”, is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of this compound would require more detailed analysis.Physical and Chemical Properties Analysis
Imidazole, the core structure in “this compound”, is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of this compound would require more detailed analysis.Scientific Research Applications
Synthetic Utility in Heterocyclic Compound Formation
The compound 3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine plays a pivotal role in the synthesis of functionalized heterocyclic compounds, which are of significant interest in pharmaceutical research. For instance, it serves as a key intermediate in the synthesis of novel pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyrazole derivatives. These processes involve reactions with various electrophilic reagents or through multi-component condensations, leading to polyfunctionally substituted compounds that hold potential pharmaceutical applications due to their complex and biologically relevant structures (El‐Mekabaty, Mesbah, & Fadda, 2017).
Antibacterial Activity
Further expanding its utility in medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antibacterial activity. The design and synthesis of such compounds involve structural modifications to enhance their interaction with bacterial targets, showcasing the importance of this chemical scaffold in the development of new antibacterial agents (Prasad, 2021).
Cyclization Reactions for Heterocycle Synthesis
The versatility of this compound extends to its use in cyclization reactions, a crucial methodology in organic synthesis for constructing heterocyclic frameworks. These reactions enable the formation of various fused heterocyclic structures, such as imidazo[1,2-a]pyrazines and pyrazolo[4,3-b]pyridines, which are important for the development of compounds with potential therapeutic applications (Yakovenko et al., 2020).
Luminescence Properties
Additionally, the chemical framework of this compound has been explored for its role in the synthesis of compounds with luminescent properties. The development of such luminescent materials is crucial for applications in optical devices, sensors, and bioimaging techniques. This highlights the compound's relevance not only in pharmaceutical sciences but also in materials science and engineering (Veltri et al., 2020).
Mechanism of Action
“3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” is known as CPI-0610, a potent inhibitor of bromodomain and extra-terminal. The specific mechanism of action of this compound is not detailed in the available literature.
Future Directions
The future directions for “3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” and similar compounds could involve further exploration of their therapeutic potential. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc., as reported in the literature . Therefore, these compounds could be important synthons in the development of new drugs.
Properties
IUPAC Name |
3-(6-cyclopropylimidazo[1,2-b]pyrazol-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-4-1-5-14-6-7-15-11(14)8-10(13-15)9-2-3-9/h6-9H,1-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYQMOLROPKEAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN(C3=C2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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